3-Methoxy-2-methyl-4-pyridinamine

Description

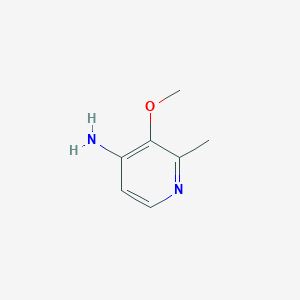

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQUFRZNXLGEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-12-8 | |

| Record name | 3-methoxy-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-methyl-4-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Methoxy-2-methyl-4-pyridinamine (CAS No: 76005-99-7), a heterocyclic amine of significant interest in pharmaceutical and agrochemical research. As a substituted 4-aminopyridine, this compound holds potential as a valuable intermediate in the synthesis of novel biologically active molecules. This document delves into its structural and physicochemical characteristics, offering both reported and predicted data, alongside detailed experimental protocols for their determination. The causality behind experimental choices and the importance of these properties in the context of drug discovery and development are also discussed.

Introduction: The Significance of 3-Methoxy-2-methyl-4-pyridinamine

3-Methoxy-2-methyl-4-pyridinamine belongs to the class of substituted pyridinamines. The pyridine ring is a common pharmacophore, contributing to the binding affinity and physicochemical properties of potential active pharmaceutical ingredients (APIs). The 4-aminopyridine scaffold, in particular, is known for its biological activities, most notably as a potassium (K+) channel blocker. This mechanism of action is the basis for the therapeutic use of 4-aminopyridine (fampridine) in managing symptoms of multiple sclerosis.[1][2] Derivatives of 4-aminopyridine are actively being explored for their potential in treating a range of neurological injuries and diseases.[3]

The introduction of methoxy and methyl substituents to the 4-aminopyridine core, as in the case of 3-Methoxy-2-methyl-4-pyridinamine, can significantly influence its electronic properties, lipophilicity, metabolic stability, and target-binding affinity. These modifications make it a valuable building block in the synthesis of new chemical entities with tailored pharmacological profiles.[4] This guide aims to provide a detailed understanding of the fundamental physicochemical properties that are critical for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Structural and General Properties

Below is a summary of the key structural and general properties of 3-Methoxy-2-methyl-4-pyridinamine.

| Property | Value | Source |

| IUPAC Name | 3-methoxy-2-methylpyridin-4-amine | N/A |

| Synonyms | 2-Methoxy-4-methyl-3-pyridinamine, 3-Amino-2-methoxy-4-methylpyridine | N/A |

| CAS Number | 76005-99-7 | ECHEMI |

| Molecular Formula | C₇H₁₀N₂O | ECHEMI |

| Molecular Weight | 138.17 g/mol | ECHEMI |

| Density | 1.1 ± 0.1 g/cm³ | ECHEMI |

| Boiling Point | 265 °C | ECHEMI |

| Flash Point | 114 °C | ECHEMI |

Note: The data presented is based on available chemical supplier information. Experimental verification is recommended.

Melting Point

The melting point is a critical parameter for assessing the purity and stability of a solid compound. At the time of this writing, an experimentally determined melting point for 3-Methoxy-2-methyl-4-pyridinamine has not been found in a comprehensive literature search. However, for the structurally related compound, 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS No: 76015-11-7), a melting point of 156-160 °C has been reported.[5] It is crucial to distinguish between these two compounds as the difference in the functional group at the 4-position (amine vs. pyridone) will significantly impact the melting point.

Solubility

Predicted Solubility Profile:

-

Water: Moderately soluble, influenced by the pH of the solution.

-

Ethanol and Methanol: Likely to be soluble due to their polar protic nature.

-

Dimethyl Sulfoxide (DMSO): Expected to be highly soluble, as DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]

-

Non-polar solvents (e.g., hexane, toluene): Predicted to have low solubility.

Acidity (pKa)

The pKa value, which describes the acidity of a compound, is crucial for predicting its ionization state at different physiological pHs. This, in turn, affects its absorption, distribution, and target interaction. For 3-Methoxy-2-methyl-4-pyridinamine, the primary basic center is the amino group at the 4-position, and the pyridine ring nitrogen can also be protonated.

An experimentally determined pKa value for this specific compound is not available in the current literature. However, the pKa of the parent compound, 4-aminopyridine, is approximately 9.17. The electron-donating methyl group at the 2-position and the electron-withdrawing methoxy group at the 3-position will influence the basicity of the amino group and the pyridine nitrogen. Computational tools can be used to predict the pKa values. For a related compound, 3-(4-aminophenyl)-4-methoxy-2-Pyridinamine, a predicted pKa of 7.84 has been reported.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, self-validating experimental protocols for determining the key physicochemical properties of 3-Methoxy-2-methyl-4-pyridinamine.

Determination of Melting Point

Rationale: The melting point is a fundamental property for the identification and purity assessment of a crystalline solid. A sharp melting range indicates high purity, while a broad range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 3-Methoxy-2-methyl-4-pyridinamine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded as the melting range.

-

-

Validation: The calibration of the melting point apparatus should be regularly checked with certified reference standards.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This value is crucial for understanding the dissolution behavior and potential bioavailability of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 3-Methoxy-2-methyl-4-pyridinamine is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate. The solid phase remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation has occurred.

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of pKa (Potentiometric Titration)

Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. It provides a direct measure of the compound's acidic or basic strength.

Methodology:

-

Sample Preparation: A known concentration of 3-Methoxy-2-methyl-4-pyridinamine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Validation: The pH meter should be calibrated with at least two standard buffers before the experiment. A blank titration (without the analyte) should also be performed to correct for any matrix effects.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methoxy protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons will be particularly informative about the electronic effects of the substituents.

A variety of ¹H and ¹³C NMR spectra for substituted pyridines have been documented, which can serve as a reference for interpreting the spectrum of 3-Methoxy-2-methyl-4-pyridinamine.[7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M+): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (138.17). For amines, the molecular ion peak can sometimes be weak.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[11][12][13]

-

Loss of Methyl Radical: Fragmentation may involve the loss of a methyl radical (•CH₃) from the molecular ion.

-

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to characteristic daughter ions.

Caption: Simplified Hypothetical MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorptions:

-

N-H Stretching: The primary amine group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-N Stretching: Vibrations associated with the C-N bonds of the amine and the pyridine ring will appear in the fingerprint region (typically 1000-1350 cm⁻¹).

-

C=C and C=N Stretching: The aromatic pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: The methoxy group will show a C-O stretching band, typically around 1000-1300 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

FTIR spectra of related compounds such as 2-amino-4-methylpyridine and 2-methoxy-6-methyl pyridine can provide valuable comparative data.[14][15][16]

Conclusion and Future Directions

3-Methoxy-2-methyl-4-pyridinamine is a promising heterocyclic building block with potential applications in drug discovery and development, particularly in the area of neurological disorders. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with robust experimental protocols for their determination. While there is a scarcity of published experimental data for this specific compound, the information presented here, based on its chemical structure and data from related analogues, serves as a valuable resource for researchers. Further experimental characterization of its melting point, solubility, pKa, and detailed spectroscopic analysis is warranted to fully elucidate its properties and facilitate its use in the synthesis of novel therapeutic agents.

References

-

Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 837-843. [Link]

-

Doneva, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia, 66(2), 59-64. [Link]

-

Wikipedia. 4-Aminopyridine. [Link]

-

Li, S., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3326. [Link]

-

Vanhoutte, F., et al. (1995). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. General Pharmacology: The Vascular System, 26(6), 1335-1342. [Link]

-

Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(10), 2849-2853. [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Kleinpeter, E., et al. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

-

ResearchGate. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

-

Mongin, F., et al. (2012). Deprotometalation of Methoxy- and Fluoropyridines Using a Mixed Lithium−Zinc Base: A Study of the Regioselectivity and an Application in Synthesis. The Journal of Organic Chemistry, 77(17), 7347-7357. [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

PubChem. 3-Methoxy-4-aminopyridine. [Link]

- Google Patents.

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. [Link]

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. 3-[Methoxy-(4-methoxyphenyl)methyl]pyridine. [Link]

-

Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Elixir Comp. Chem., 91, 38077-38086. [Link]

-

PubChem. 4-[3-Methoxy-2-(methylamino)hexyl]pyridin-2-amine. [Link]

-

Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(13), 8863-8880. [Link]

-

ResearchGate. FTIR spectra for the adsorption of NH₃ (1), 3-methylpyridine (2), pyridine-3-carbaldehyde (3) and 3-cyanopyridine (4) on V–Ti–O at 290 °C. [Link]

-

ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]

-

PubChem. 2-Amino-4-Methoxypyridine. [Link]

-

PubChem. 3-Methyl-4-pyridinamine. [Link]

-

PubChem. 3-(2-Methoxy-4-pyridinyl)pyridin-2-amine. [Link]

-

PubChem. 3-[(2-Amino-4-pyridinyl)methoxy]pyridin-2-amine. [Link]

Sources

- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 96300-88-8 CAS MSDS (3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Modern Alchemist's Guide to Pyridine Derivatives: From Synthesis to Therapeutic Breakthroughs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Bright Future of the Pyridine Scaffold

The pyridine ring, a deceptively simple six-membered heterocycle, stands as a titan in the world of medicinal chemistry.[1] Its presence in a vast number of natural products, agrochemicals, and, most notably, FDA-approved drugs, is a testament to its remarkable versatility.[2][3][4][5] The nitrogen atom within the aromatic ring imparts a unique set of electronic properties, creating a scaffold that is not only stable but also ripe for functionalization.[2] This allows medicinal chemists to meticulously tune the steric and electronic characteristics of molecules, optimizing their interaction with biological targets.[1][6] As we venture deeper into an era of precision medicine, the demand for novel, highly functionalized pyridine derivatives has never been greater. This guide serves as a comprehensive resource for the modern researcher, navigating the intricate landscape of pyridine synthesis and its application in the discovery of next-generation therapeutics. We will explore both time-honored and cutting-edge synthetic strategies, delve into the rationale behind methodological choices, and provide actionable protocols to empower your research endeavors.

Chapter 1: Strategic Approaches to the Synthesis of Functionalized Pyridines

The synthesis of substituted pyridines can be broadly categorized into two primary strategies: the construction of the pyridine ring from acyclic precursors and the direct functionalization of a pre-existing pyridine core.[7] The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Constructing the Pyridine Core: Classical and Modern Methodologies

The de novo synthesis of the pyridine ring offers a powerful approach to installing a wide array of substituents. Many of these methods are multicomponent reactions (MCRs), which are lauded for their atom economy and operational simplicity, aligning with the principles of green chemistry.[8][9]

1.1.1. The Hantzsch Dihydropyridine Synthesis: A Timeless Classic

First reported in 1881, the Hantzsch synthesis remains a cornerstone for the preparation of dihydropyridines, which can be readily oxidized to their corresponding pyridine analogs.[10][11] This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[10]

The enduring appeal of the Hantzsch synthesis lies in its versatility and the commercial availability of a wide range of starting materials. However, a key consideration is the final oxidation step, which is necessary to achieve the aromatic pyridine ring.[10]

Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Step 1: Reaction Setup. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.

-

Step 2: Reaction Execution. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Step 3: Workup and Isolation. Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Step 4: Oxidation. The isolated dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, ceric ammonium nitrate (CAN), or manganese dioxide. The choice of oxidant should be guided by the substrate's functional group tolerance.

-

Step 5: Characterization. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

1.1.2. Other Notable Ring-Forming Reactions

Several other classical and modern condensation reactions provide access to a diverse range of pyridine derivatives:

-

Guareschi-Thorpe Reaction: This method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base, yielding a 2-pyridone derivative.[12]

-

Kröhnke Pyridine Synthesis: This versatile synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[13]

-

Bohlmann-Rahtz Pyridine Synthesis: This reaction provides a route to substituted pyridines from enamines and α,β-unsaturated ketones.[12]

The choice among these methods often depends on the desired substitution pattern and the availability of the requisite starting materials.

Direct Functionalization of the Pyridine Ring: A Modern Imperative

While the construction of the pyridine ring is a powerful strategy, the direct functionalization of a pre-existing pyridine core is often more step-economical, particularly in the later stages of a synthetic sequence.[14][15] However, the electron-deficient nature of the pyridine ring presents a significant challenge, making it less susceptible to electrophilic aromatic substitution compared to benzene.[14][16]

1.2.1. Transition-Metal-Catalyzed C-H Functionalization

The advent of transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of substituted pyridines.[7][14] These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, often with high regioselectivity.[7]

-

C2-Selective Functionalization: The inherent electronic properties of the pyridine nitrogen often direct metallation to the C2-position, making this the most common site for C-H functionalization.[7]

-

C3- and C4-Selective Functionalization: Achieving selectivity at the C3 and C4 positions is more challenging but has been made possible through the development of specialized catalytic systems and directing groups.[7][16]

Table 1: Overview of Transition-Metal-Catalyzed C-H Functionalization of Pyridines

| Reaction Type | Catalyst | Position(s) Functionalized | Key Advantages |

| Arylation | Palladium, Rhodium, Ruthenium | C2, C3, C4 | High functional group tolerance, broad scope. |

| Alkylation | Iridium, Rhodium, Cobalt | C2, C3 | Direct introduction of alkyl groups. |

| Alkenylation | Rhodium, Ruthenium | C2 | Access to vinylpyridines. |

| Acylation | Rhodium, Ruthenium | C2 | Synthesis of pyridyl ketones. |

Experimental Protocol: Palladium-Catalyzed C2-Arylation of Pyridine

-

Step 1: Reaction Setup. In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine pyridine (1.0 eq), the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a phosphine ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a dry, degassed solvent (e.g., dioxane or toluene).

-

Step 2: Reaction Execution. Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Step 3: Workup and Purification. After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Step 4: Characterization. Confirm the structure of the 2-arylpyridine product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 2: The Pyridine Scaffold in Drug Discovery and Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a remarkable number of clinically used drugs.[2][3][4][5] Its ability to act as a hydrogen bond acceptor and its capacity to engage in π-π stacking interactions make it an ideal pharmacophore for a wide range of biological targets.[1][2]

Therapeutic Applications of Pyridine Derivatives

Pyridine-containing compounds have demonstrated efficacy in a broad spectrum of therapeutic areas:

-

Anticancer Agents: Many pyridine derivatives act as kinase inhibitors, interfering with signaling pathways that are crucial for tumor growth and proliferation.[1][17][18]

-

Anti-inflammatory Drugs: Several pyridine-based compounds exhibit potent anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways.[1]

-

Antimicrobial Agents: The pyridine scaffold is a common feature in many antibacterial and antifungal agents, disrupting various cellular processes in microorganisms.[1][19]

-

Antiviral Therapies: Pyridine derivatives have also shown promise as antiviral agents, with some interfering with viral replication.[19]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the pyridine ring allows medicinal chemists to conduct detailed structure-activity relationship (SAR) studies.[6] These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For example, a recent study on the antiproliferative activity of pyridine derivatives found that the presence and position of -OMe, -OH, -C=O, and -NH₂ groups enhanced their activity against various cancer cell lines, while halogen atoms or bulky groups tended to decrease activity.[17][18][20]

Table 2: Impact of Substituents on the Biological Activity of Pyridine Derivatives

| Substituent | Position | Observed Effect on Antiproliferative Activity | Rationale |

| -OMe, -OH, -NH₂ | Various | Enhanced activity | Can act as hydrogen bond donors/acceptors, improving target binding. |

| -C=O | Various | Enhanced activity | Can participate in key interactions with the target protein. |

| Halogens | Various | Decreased activity | May introduce unfavorable steric or electronic effects. |

| Bulky Groups | Various | Decreased activity | Can cause steric hindrance, preventing optimal binding. |

Chapter 3: Visualizing Synthetic and Biological Pathways

To better understand the concepts discussed, the following diagrams illustrate key synthetic workflows and the central role of pyridine in drug discovery.

Caption: The central role of the pyridine scaffold in drug discovery.

Conclusion: The Future of Pyridine Chemistry

The field of pyridine synthesis is continually evolving, driven by the need for more efficient, selective, and sustainable methods. The growing emphasis on green chemistry is leading to the development of novel catalytic systems and the increased use of multicomponent reactions. [8][9]Furthermore, the relentless pursuit of new therapeutic agents will undoubtedly continue to fuel innovation in the design and synthesis of novel pyridine derivatives. As our understanding of disease biology deepens, so too will our ability to craft pyridine-based molecules with unprecedented precision and efficacy. The pyridine scaffold, a stalwart of medicinal chemistry, is poised to play an even more significant role in the future of human health.

References

- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines.

- The Role of Pyridine Intermediates in Modern Drug Discovery.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central.

- Recent advances in catalytic synthesis of pyridine derivatives - ResearchGate.

- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction | Organic Letters - ACS Publications.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.

- C-H Functionalization of Pyridines - ResearchGate.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate.

- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry - Benchchem.

- Hantzsch pyridine synthesis - Wikipedia.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.

- Pyridine: the scaffolds with significant clinical diversity - ResearchGate.

- The Role of Pyridine Derivatives in Modern Drug Discovery.

- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.

- A Brief View on Pyridine Compounds - Open Access Journals.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- C-H Functionalization of Pyridines | CoLab.

- A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives | Scilit.

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.

- Pyridine synthesis - Organic Chemistry Portal.

- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH.

- Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition - Elsevier.

- Recent strategies for the synthesis of pyridine derivatives - PubMed.

- Advances on the biosynthesis of pyridine rings - PMC - PubMed Central - NIH.

- C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Journal of the American Chemical Society.

- Pyridine - Wikipedia.

- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed.

- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - ResearchGate.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora.

- Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 | ACS Medicinal Chemistry Letters.

- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.

- Catalytic Vapor Phase Pyridine Synthesis: A Process Review - ResearchGate.

- Pyridine Ring Synthesis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus.

- RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.

- The Role of Pyridine Derivatives in Modern Chemical Synthesis.

- Recent Developments in the Synthesis and Applications of Pyridines | ScienceDirect - DOI.

- Pyridine Synthesis: Cliff Notes - Baran Lab.

- An In-depth Technical Guide to the Synthesis of Novel Pyridine Derivatives from Acetohydrazide - Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. scilit.com [scilit.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 13. baranlab.org [baranlab.org]

- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. openaccessjournals.com [openaccessjournals.com]

- 20. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Senior Application Scientist, Drug Discovery & Development

An In-Depth Technical Guide to Investigating the Mechanism of Action of 3-Methoxy-2-methyl-4-pyridinamine

Publication Date: January 19, 2026

Executive Summary

This guide outlines a comprehensive, multi-phased strategic workflow for the elucidation of the mechanism of action (MoA) for the novel compound 3-Methoxy-2-methyl-4-pyridinamine. As a derivative of the aminopyridine scaffold, there exists a strong scientific premise for investigating its activity as a modulator of ion channels, particularly voltage-gated potassium channels, a class of targets well-established for related compounds. However, to maintain scientific rigor and uncover potential novel activities, this guide presents an integrated approach that combines hypothesis-driven investigation with unbiased, system-wide screening methodologies. We will progress from foundational compound characterization and broad phenotypic screening to specific biophysical and electrophysiological assays, followed by advanced proteomic and transcriptomic analyses for target deconvolution and pathway mapping. The final phase details in vivo validation in disease-relevant animal models to confirm the physiological effects of the compound. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from initial discovery to preclinical candidates.

Introduction

3-Methoxy-2-methyl-4-pyridinamine is a novel chemical entity for which the biological activity and mechanism of action remain uncharacterized. Its core structure belongs to the aminopyridine class of compounds. This family is notable in medicinal chemistry and pharmacology, with prominent members like 4-aminopyridine (Dalfampridine) and 3,4-diaminopyridine (Amifampridine) being approved therapeutics. The principal mechanism of action for these approved drugs is the blockade of voltage-gated potassium (Kv) channels.[1][2] This action enhances neurotransmitter release at synapses and improves action potential conduction in demyelinated axons, forming the basis of their therapeutic effect in conditions such as multiple sclerosis and Lambert-Eaton myasthenic syndrome.

Given this precedent, a primary hypothesis for 3-Methoxy-2-methyl-4-pyridinamine is that it functions as a Kv channel blocker. However, a thorough and unbiased investigation is critical to confirm this hypothesis, identify the specific channel subtype(s) involved, and uncover any potential off-target or novel mechanisms that could define its unique therapeutic profile. This guide provides a systematic, self-validating workflow designed to rigorously interrogate the MoA of this compound.

Sources

An In-depth Technical Guide to 3-Methoxy-2-methylpyridin-4-amine (CAS 1559064-12-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylpyridin-4-amine, with the CAS number 1559064-12-8, is a substituted pyridine derivative that has garnered interest as a key building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—an amine, a methoxy, and a methyl group on a pyridine ring—makes it a versatile intermediate in the fields of medicinal chemistry and agrochemical research. This guide aims to provide a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, synthesis, and potential applications, particularly in the development of kinase inhibitors.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

Chemical Structure and Identifiers

The structural representation and key identifiers for 3-Methoxy-2-methylpyridin-4-amine are presented below.

Table 1: Chemical Identity of CAS 1559064-12-8

| Property | Value |

| CAS Number | 1559064-12-8 |

| IUPAC Name | 3-methoxy-2-methylpyridin-4-amine |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Canonical SMILES | CC1=C(C=CN=C1N)OC |

| InChI | InChI=1S/C7H10N2O/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3,(H2,8,9) |

| InChIKey | BJQUFRZNXLGEGF-UHFFFAOYSA-N |

Physicochemical Data

Detailed experimental physicochemical data for 3-Methoxy-2-methylpyridin-4-amine is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, certain properties can be inferred. It is expected to be a solid at room temperature. For a structurally related isomer, 3-Amino-2-methoxy-4-methylpyridine (CAS 76005-99-7), a boiling point of 265.3 °C at 760 mmHg and a flash point of 114.3 °C have been reported[1]. Another related compound, 3-Methoxy-2-methyl-1H-pyridin-4-one (CAS 76015-11-7), has a reported melting point of 156-160 °C[2][3]. These values for related structures can provide an estimation for the physical properties of 3-Methoxy-2-methylpyridin-4-amine.

Synthesis and Characterization

A potential, though unverified, synthetic workflow is outlined below:

Caption: A generalized, hypothetical workflow for the synthesis of 3-Methoxy-2-methylpyridin-4-amine.

Characterization: Due to the lack of published experimental data, a full spectral characterization is not possible. For a definitive identification, the following analyses would be essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and C-O stretches of the methoxy group.

Applications in Drug Discovery and Development

The primary interest in 3-Methoxy-2-methylpyridin-4-amine stems from its utility as a scaffold in the synthesis of biologically active molecules, particularly kinase inhibitors[5]. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

While specific examples of marketed drugs derived from this exact intermediate are not publicly documented, its structural motifs are present in various kinase inhibitors. The substituted aminopyridine core can serve as a "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of kinases. The methoxy and methyl groups can be tailored to occupy specific hydrophobic pockets within the kinase domain, contributing to potency and selectivity.

A conceptual diagram illustrating the role of aminopyridine scaffolds in kinase inhibition is shown below:

Caption: The aminopyridine core of an inhibitor forming hydrogen bonds with the kinase hinge region.

Safety, Handling, and Storage

Specific toxicological data for 3-Methoxy-2-methylpyridin-4-amine is not available. However, based on the safety data sheet for the related compound 3-Amino-2-methoxy-4-methylpyridine (CAS 76005-99-7), appropriate safety precautions should be taken.

General safety recommendations include:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[6].

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. One supplier recommends storage at 2-8°C, protected from light[5].

-

Toxicity: The ecotoxicity and detailed human toxicology of this compound have not been determined[6][7]. As with any research chemical with limited safety data, it should be handled with a high degree of caution.

Conclusion and Future Perspectives

3-Methoxy-2-methylpyridin-4-amine is a chemical intermediate with potential applications in the synthesis of novel therapeutic agents, particularly kinase inhibitors. While its general utility is recognized by chemical suppliers, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, characterization, and specific applications.

For researchers and drug development professionals, this compound represents both a challenge and an opportunity. The lack of extensive data necessitates careful in-house validation of its properties and reactivity. However, its structural features suggest that it could be a valuable building block for creating new chemical entities with desired biological activities. Further research and publication of its chemical and biological properties would be highly beneficial to the scientific community.

References

-

MySkinRecipes. 3-Methoxy-2-methylpyridin-4-amine.

-

ECHEMI. 3-Amino-2-methoxy-4-methylpyridine SDS, 76005-99-7 Safety Data Sheets.

-

Sigma-Aldrich. 3-Methoxy-2-methyl-1H-pyridin-4-one 97%.

-

BuyersGuideChem. 3-Amino-2-methoxy-4-methylpyridine | C7H10N2O.

-

ECHEMI. 3-Amino-2-methoxy-4-methylpyridine Formula.

-

ChemicalBook. 3-Methoxy-2-methyl-1H-pyridin-4-one Safety Data Sheet.

-

PubChem. 3-Methoxy-2-methyl-1H-pyridin-4-one.

-

Chem-Impex. 3-Amino-2-methoxy-4-methylpyridine.

Sources

- 1. 3-Amino-2-methoxy-4-methylpyridine | C7H10N2O - BuyersGuideChem [buyersguidechem.com]

- 2. 3-甲氧基-2-甲基-1H-吡啶-4-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methoxy-2-methylpyridin-4-amine [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. 3-Methoxy-2-methylpyridin-4-amine [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-Methoxy-2-methyl-4-pyridinamine

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-Methoxy-2-methyl-4-pyridinamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic and logical workflow, explaining the causality behind experimental choices and integrating self-validating systems to ensure the integrity of the final structural assignment.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are foundational heterocyclic compounds, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's chemical properties, biological activity, and potential applications. 3-Methoxy-2-methyl-4-pyridinamine, with its unique constellation of an amino, a methoxy, and a methyl group, presents a distinct analytical challenge. Its elucidation requires a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle. This guide will walk through the necessary steps to unambiguously confirm its structure.

Strategic Workflow for Structural Elucidation

The elucidation of a novel or synthesized molecule like 3-Methoxy-2-methyl-4-pyridinamine is a systematic process. The following workflow is designed to be efficient and to build a self-consistent body of evidence for the proposed structure.

Caption: A logical workflow for the structural elucidation of 3-Methoxy-2-methyl-4-pyridinamine.

Part 1: Foundational Analysis - What Are We Working With?

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: The first step in analyzing any unknown compound is to determine its molecular weight and, from that, its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that allows for the unambiguous determination of the elemental composition.

Trustworthiness: For 3-Methoxy-2-methyl-4-pyridinamine (C₇H₁₀N₂O), the expected exact mass can be calculated. This theoretical value serves as a validation check for the experimental result. Any significant deviation would suggest an incorrect assignment or the presence of impurities.

Predicted Mass Spectrometry Data:

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O |

| Monoisotopic Mass | 138.0793 g/mol |

| [M+H]⁺ (Electrospray) | 139.0866 m/z |

| [M+Na]⁺ (Electrospray) | 161.0685 m/z |

Experimental Protocol (HRMS - Electrospray Ionization):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Analysis: Compare the measured m/z of the most abundant ion (expected to be [M+H]⁺) with the calculated exact mass for C₇H₁₁N₂O⁺. The mass accuracy should be within 5 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[1] For 3-Methoxy-2-methyl-4-pyridinamine, we expect to see characteristic vibrations for the amine (N-H), the aromatic pyridine ring (C=C, C=N), the methoxy group (C-O), and the methyl group (C-H). The presence and position of these bands provide strong preliminary evidence for the proposed structure.

Trustworthiness: The interpretation of an IR spectrum is a process of matching observed absorption bands to known vibrational frequencies of specific functional groups. The consistency of these bands with the proposed structure provides a self-validating check. For instance, the absence of N-H stretching bands would immediately invalidate the proposed structure.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 |

| Amino (N-H) | Scissoring (Bending) | 1650 - 1580 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkyl (C-H) | Stretch | 2980 - 2850 |

| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 |

| Methoxy (C-O) | Asymmetric Stretch | 1275 - 1200 |

| Methoxy (C-O) | Symmetric Stretch | 1075 - 1020 |

Note: These are predicted ranges. The exact positions can be influenced by the electronic effects of the substituents on the pyridine ring.[3][4]

Experimental Protocol (FT-IR - KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) until a fine, homogenous powder is obtained.

-

Pellet Formation: Place the powder into a pellet die and apply high pressure (8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected for 3-Methoxy-2-methyl-4-pyridinamine.

Part 2: Unraveling the Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of 1D and 2D NMR experiments will allow us to map out the carbon skeleton and the placement of all protons.

¹H NMR Spectroscopy: Probing the Proton Environments

Expertise & Experience: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For our target molecule, we expect to see distinct signals for the two aromatic protons on the pyridine ring, the amine protons, the methoxy protons, and the methyl protons.

Trustworthiness: The chemical shifts, integration values (proton count), and splitting patterns (coupling) must all be consistent with the proposed structure. For example, the integration of the signals should correspond to a 2:2:3:3 ratio (aromatic H : amine H : methoxy H : methyl H).

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-5 | ~7.8 | Doublet | 1H | Aromatic proton adjacent to the ring nitrogen. |

| H-6 | ~6.5 | Doublet | 1H | Aromatic proton adjacent to the amino group. |

| -NH₂ | ~4.5 | Broad Singlet | 2H | Amine protons. |

| -OCH₃ | ~3.9 | Singlet | 3H | Methoxy protons. |

| -CH₃ | ~2.2 | Singlet | 3H | Methyl protons. |

Note: The two aromatic protons (H-5 and H-6) are expected to be coupled to each other, resulting in a doublet for each.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a signal for each unique carbon atom in the molecule. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, we can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Trustworthiness: The number of signals in the ¹³C spectrum must match the number of unique carbons in the structure (7 for our target). The DEPT experiment provides an additional layer of validation by confirming the type of each carbon.

Predicted ¹³C NMR and DEPT Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| C-2 | ~158 | No Signal | Quaternary (attached to -CH₃ and N) |

| C-3 | ~145 | No Signal | Quaternary (attached to -OCH₃) |

| C-4 | ~148 | No Signal | Quaternary (attached to -NH₂) |

| C-5 | ~140 | Positive | Aromatic CH |

| C-6 | ~110 | Positive | Aromatic CH |

| -OCH₃ | ~55 | Positive | Methyl |

| -CH₃ | ~15 | Positive | Methyl |

2D NMR (COSY, HSQC, HMBC): Confirming the Connectivity

Expertise & Experience: While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (e.g., will show a cross-peak between H-5 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon (e.g., will show a cross-peak between the proton at ~7.8 ppm and the carbon at ~140 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for piecing together the entire molecule by connecting the quaternary carbons to the protonated carbons. For example, the methoxy protons (~3.9 ppm) should show a correlation to the C-3 carbon (~145 ppm).

Experimental Protocol (NMR Spectroscopy):

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

COSY

-

HSQC

-

HMBC

-

-

Analysis: Process and analyze the spectra to assign all proton and carbon signals and to confirm the connectivity of the atoms.

Caption: Workflow for structural elucidation using NMR spectroscopy.

Part 3: The Gold Standard - Single-Crystal X-Ray Diffraction

Expertise & Experience: If a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule. It is considered the ultimate proof of structure.

Trustworthiness: The result of a single-crystal X-ray diffraction experiment is a detailed 3D map of electron density, from which the positions of all non-hydrogen atoms can be determined with very high precision. This provides definitive information on bond lengths, bond angles, and stereochemistry.

Experimental Protocol (Single-Crystal X-Ray Diffraction):

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

-

Analysis: Analyze the resulting structure to confirm the connectivity and stereochemistry of the molecule.

Conclusion: A Synthesis of Evidence

The structural elucidation of 3-Methoxy-2-methyl-4-pyridinamine is a process of accumulating and synthesizing evidence from multiple analytical techniques. The initial findings from mass spectrometry and IR spectroscopy provide a foundational hypothesis of the molecular formula and the functional groups present. This hypothesis is then rigorously tested and refined through a comprehensive suite of 1D and 2D NMR experiments, which map out the precise connectivity of the atoms. Finally, if achievable, single-crystal X-ray diffraction offers the ultimate, definitive confirmation of the structure. By following this logical and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment.

References

-

Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Correlations of the infrared spectra of some pyridines. Semantic Scholar. Available at: [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate. Available at: [Link]

-

IR-Spectral Study of 2-Aminopyridine and Aniline Complexes with Palladium (II). Taylor & Francis Online. Available at: [Link]

-

General considerations. The Royal Society of Chemistry. Available at: [Link]

-

Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate. Available at: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. ACADEMIA. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

-

The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society. Available at: [Link]

-

Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

-

3-methoxy-4-methylpyridin-2-amine (C7H10N2O). PubChemLite. Available at: [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

-

3-Methoxy-2-methyl-1H-pyridin-4-one. PubChem. Available at: [Link]

-

3-Methoxy-2-methyl-4H-pyran-4-one. PubChem. Available at: [Link]

-

3-[(4-Methoxy-2-pyridinyl)methyl]aniline. PubChem. Available at: [Link]

-

3-[(2-Amino-4-pyridinyl)methoxy]pyridin-2-amine. PubChem. Available at: [Link]

-

Study of op ti cally ac tive 3-methoxy-N-(pyridin-4-yl)pyridin-4-amine in ter ca lated into zir co nium 4-sulfophenylphosphonate lay ers by mo lec u lar sim u la tion methods. Krystalografická společnost. Available at: [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

-

3-Methoxycarbonyl-2-(4-methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. PubMed Central. Available at: [Link]

-

3-Methoxy-4-aminopyridine. PubChem. Available at: [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Google Patents.

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). SciSpace. Available at: [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka | Patsnap. Available at: [Link]

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Google Patents.

-

Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. ResearchGate. Available at: [Link]

-

Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. Available at: [Link]

-

Pyrazine, methoxy-. NIST WebBook. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

Sources

In Silico Analysis of 3-Amino-2-methoxy-4-methylpyridine: A Technical Guide to Unraveling Molecular Interactions

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3-Amino-2-methoxy-4-methylpyridine interactions with a putative biological target. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to elucidate the mechanism of action and guide the optimization of novel small molecules. This document eschews a rigid template in favor of a narrative that mirrors the logical and iterative process of computational drug discovery, emphasizing scientific integrity and actionable insights. As the specific biological target of 3-Amino-2-methoxy-4-methylpyridine is not extensively documented, this guide will utilize the Epidermal Growth Factor Receptor (EGFR) kinase domain as a representative and therapeutically relevant case study. Pyridine and pyrimidine derivatives have been investigated as potential EGFR inhibitors, making this a scientifically grounded choice for demonstrating the in silico workflow.[1]

Introduction: The Rationale for In Silico Interrogation

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2] Its derivatives are known to interact with a wide array of biological targets, including enzymes crucial in cancer and neurodegenerative diseases.[3][4] 3-Amino-2-methoxy-4-methylpyridine, a readily available chemical entity, serves as a valuable building block in the synthesis of potentially therapeutic agents.[5][6] However, elucidating its precise molecular interactions is paramount to unlocking its full therapeutic potential.

In silico modeling provides a powerful and resource-efficient avenue to predict and analyze these interactions at an atomic level.[2] By simulating the binding of 3-Amino-2-methoxy-4-methylpyridine to a target protein, we can gain insights into its binding affinity, identify key interacting residues, and understand the structural determinants of its activity. This knowledge is invaluable for hit identification, lead optimization, and the rational design of more potent and selective molecules.[4]

This guide will navigate the essential stages of an in silico investigation, from target selection and preparation to the execution and analysis of molecular docking, molecular dynamics simulations, and pharmacophore modeling.

Part 1: Target Selection and Preparation - Laying the Foundation

The choice of a biological target is the most critical first step in any drug discovery project. For the purpose of this guide, we have selected the EGFR kinase domain . The rationale for this choice is twofold: firstly, EGFR is a well-validated target in oncology, and secondly, there is a wealth of publicly available structural data for this protein, often in complex with small molecule inhibitors. This allows for robust model validation and a deeper understanding of the binding site.

Sourcing the Target Structure

The Protein Data Bank (PDB) is the primary repository for 3D structural data of biological macromolecules. For our study, we will select a high-resolution crystal structure of the human EGFR kinase domain. An ideal PDB entry would feature a co-crystallized ligand, which can be used to define the binding site and validate our docking protocol.

Table 1: Representative PDB Entry for EGFR Kinase Domain

| PDB ID | Resolution (Å) | Co-crystallized Ligand | Description |

| 2GS2 | 2.80 | Erlotinib | Human EGFR Kinase Domain in complex with a known inhibitor |

Protein Preparation: Ensuring a Clean and Validated Model

The raw PDB structure requires careful preparation before it can be used in simulations. This process typically involves:

-

Removal of non-essential molecules: Water molecules, ions, and co-solvents not directly involved in binding are generally removed.

-

Addition of hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for accurate force field calculations and hydrogen bond analysis.

-

Assigning protonation states: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH must be determined.

-

Energy minimization: A brief energy minimization is performed to relieve any steric clashes in the structure.

Various software packages, such as UCSF Chimera, Schrödinger's Protein Preparation Wizard, or MOE (Molecular Operating Environment), can be used for this purpose.

Part 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] It is a rapid and effective method for virtual screening and for generating plausible binding hypotheses.

Ligand Preparation

The 3D structure of 3-Amino-2-methoxy-4-methylpyridine needs to be generated and optimized. This can be done using software like Avogadro, ChemDraw, or online tools. The ligand should then be assigned appropriate atom types and partial charges according to a chosen force field.

Defining the Binding Site

The binding site on the EGFR kinase domain can be defined based on the location of the co-crystallized ligand in our chosen PDB structure. A grid box is typically generated around this site to define the search space for the docking algorithm.

Docking Workflow

A typical molecular docking workflow using a program like AutoDock Vina involves the following steps:

-

Prepare the receptor and ligand files: Convert the prepared protein and ligand structures into the appropriate file format (e.g., PDBQT).

-

Define the grid box: Specify the center and dimensions of the search space.

-

Run the docking simulation: The software will explore different conformations and orientations of the ligand within the binding site.

-

Analyze the results: The output will be a series of binding poses ranked by their predicted binding affinity (scoring function).

The top-ranked poses should be visually inspected to assess their plausibility and to identify key interactions with the protein.

Caption: Molecular Docking Workflow.

Part 3: Molecular Dynamics Simulations - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[8][9] This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the role of protein flexibility.

System Setup

The top-ranked docked pose of 3-Amino-2-methoxy-4-methylpyridine in the EGFR kinase domain is used as the starting point for the MD simulation. The complex is placed in a simulation box filled with explicit water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.

Simulation Protocol

A typical MD simulation protocol using a package like GROMACS or AMBER involves several stages:

-

Energy Minimization: The entire system (protein, ligand, water, and ions) is energy minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

-

Production Run: Once the system is equilibrated, the production simulation is run for a desired length of time (typically nanoseconds to microseconds). The trajectory of the atoms is saved at regular intervals.

Caption: Molecular Dynamics Simulation Workflow.

Trajectory Analysis

The resulting trajectory is a rich source of information. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breaking of hydrogen bonds between the ligand and the protein.

-

Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity, providing a more rigorous prediction than docking scores.

Table 2: Representative Data from MD Simulation Analysis

| Analysis Metric | Description | Example Value | Interpretation |

| Ligand RMSD | Fluctuation of the ligand's position relative to the protein's binding site. | 1.5 Å | Stable binding within the pocket. |

| Protein RMSF | Fluctuation of individual amino acid residues. | High peaks in loop regions | Identifies flexible parts of the protein. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is present. | 85% with Asp855 | Indicates a strong and stable interaction. |

| MM/GBSA Binding Energy | Estimated free energy of binding. | -45.5 kcal/mol | A favorable binding affinity. |

Part 4: Pharmacophore Modeling - Abstracting the Key Features for Binding

Pharmacophore modeling is a technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[10] This "pharmacophore" can then be used as a 3D query to search large compound databases for novel molecules with the potential to bind to the same target.

Ligand-Based vs. Structure-Based Modeling

There are two main approaches to pharmacophore modeling:

-

Ligand-based: This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features.

-

Structure-based: When the 3D structure of the protein-ligand complex is available (as in our case from docking and MD simulations), a pharmacophore can be generated based on the key interactions observed.

Generating a Structure-Based Pharmacophore

Using the equilibrated structure from our MD simulation, we can identify the key interaction points between 3-Amino-2-methoxy-4-methylpyridine and the EGFR kinase domain. These interactions can be translated into pharmacophoric features, such as:

-

Hydrogen Bond Acceptors

-

Hydrogen Bond Donors

-

Hydrophobic Centers

-

Aromatic Rings

-

Positive/Negative Ionizable Centers

Software like LigandScout or Phase can be used to automatically generate a pharmacophore model from a protein-ligand complex.

Caption: Structure-Based Pharmacophore Modeling Workflow.

Conclusion: Synthesizing In Silico Insights for Drug Discovery

This technical guide has outlined a comprehensive in silico workflow for investigating the molecular interactions of 3-Amino-2-methoxy-4-methylpyridine, using the EGFR kinase domain as a case study. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a detailed and dynamic picture of how a small molecule interacts with its biological target.

The insights gained from these computational methods are not merely academic; they provide a rational basis for designing more effective and safer medicines. The predicted binding modes can guide the synthesis of new analogs with improved potency, while the understanding of protein dynamics can inform strategies for overcoming drug resistance. Ultimately, a well-executed in silico modeling cascade, as described herein, is an indispensable component of the modern drug discovery and development pipeline.

References

-

Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

-

Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

-

PubMed. (n.d.). Synthesis, antitubercular profile and molecular docking studies of quinazolinone-based pyridine derivatives against drug-resistant tuberculosis. Retrieved from [Link]

-

PubMed. (n.d.). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Amino-2-methoxy-4-methylpyridine. Retrieved from [Link]

-

Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. 2:70. [Link]

-

ResearchGate. (2025). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

-

CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved from [Link]

-

PubMed. (2022). In silico selectivity modeling of pyridine and pyrimidine based CYP11B1 and CYP11B2 inhibitors: A case study. Journal of Molecular Graphics and Modelling, 116, 108238. [Link]

-

PubMed. (n.d.). Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Retrieved from [Link]

-

PubMed. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology, 1762, 245-270. [Link]

-

PubMed Central. (n.d.). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Retrieved from [Link]

Sources

- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cmjpublishers.com [cmjpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journaljpri.com [journaljpri.com]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro, and in silico study of novel pyridine based 1,3-diphenylurea derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-Methoxy-2-methyl-4-pyridinamine

Abstract